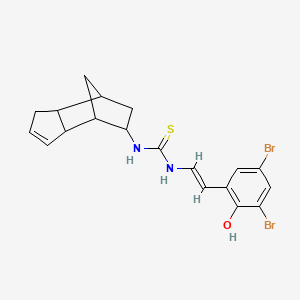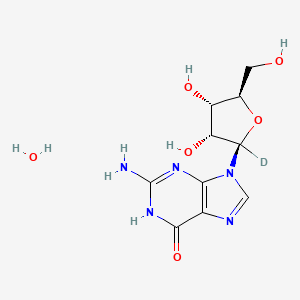
Guanosine-d1 (hydrate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanosine-d1 (hydrate) is a deuterium-labeled derivative of guanosine hydrate. This compound consists of a guanine base, a ribose sugar, and a water molecule, with one of the hydrogen atoms replaced by deuterium. Guanosine-d1 (hydrate) is significant in various biological processes and has garnered attention in biochemistry and pharmacology for its stability and solubility in aqueous environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanosine-d1 (hydrate) involves the incorporation of deuterium into guanosine hydrate. This can be achieved through deuterium exchange reactions where guanosine hydrate is exposed to deuterium oxide (D2O) under controlled conditions. The reaction typically requires a catalyst to facilitate the exchange process .
Industrial Production Methods
Industrial production of guanosine-d1 (hydrate) follows similar principles but on a larger scale. The process involves the use of high-purity deuterium oxide and advanced catalytic systems to ensure efficient deuterium incorporation. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Guanosine-d1 (hydrate) undergoes various chemical reactions, including:
Oxidation: Guanosine-d1 (hydrate) can be oxidized to form guanosine-d1 monophosphate.
Reduction: Reduction reactions can convert guanosine-d1 (hydrate) to its corresponding nucleoside derivatives.
Substitution: Deuterium in guanosine-d1 (hydrate) can be substituted with other isotopes or functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include factors such as temperature, pH, and solvent choice .
Major Products Formed
The major products formed from these reactions include deuterium-labeled nucleotides and nucleosides, which are valuable in biochemical research and drug development .
Scientific Research Applications
Guanosine-d1 (hydrate) has a wide range of scientific research applications:
Chemistry: It is used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Guanosine-d1 (hydrate) is employed in studies of nucleic acid metabolism and cellular signaling pathways.
Medicine: This compound is explored for its potential therapeutic effects, including neuroprotection and modulation of neuronal functions.
Industry: Guanosine-d1 (hydrate) is used in the development of deuterium-labeled drugs for pharmacokinetic studies
Mechanism of Action
The mechanism of action of guanosine-d1 (hydrate) involves its interaction with various molecular targets and pathways. It modulates adenosine transmission by interacting with adenosine receptors, transporters, and purinergic metabolism. This interaction influences cellular signaling, gene expression, and cell proliferation, contributing to its neuroprotective and antiproliferative effects .
Comparison with Similar Compounds
Similar Compounds
Guanosine hydrate: The non-deuterated form of guanosine-d1 (hydrate).
Guanosine monophosphate: A phosphorylated derivative of guanosine.
Uniqueness
Guanosine-d1 (hydrate) is unique due to the presence of deuterium, which enhances its stability and allows for its use as a tracer in various scientific studies. The deuterium labeling also affects its pharmacokinetic and metabolic profiles, making it valuable in drug development .
Properties
Molecular Formula |
C10H15N5O6 |
|---|---|
Molecular Weight |
302.26 g/mol |
IUPAC Name |
2-amino-9-[(2R,3R,4S,5R)-2-deuterio-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one;hydrate |
InChI |
InChI=1S/C10H13N5O5.H2O/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9;/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19);1H2/t3-,5-,6-,9-;/m1./s1/i9D; |
InChI Key |
YCHNAJLCEKPFHB-UOKIMUGOSA-N |
Isomeric SMILES |
[2H][C@@]1([C@@H]([C@@H]([C@H](O1)CO)O)O)N2C=NC3=C2N=C(NC3=O)N.O |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


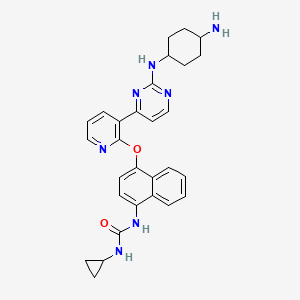
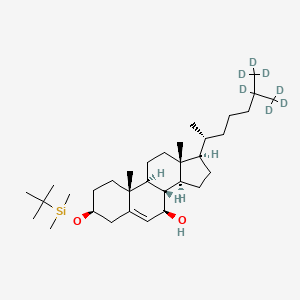

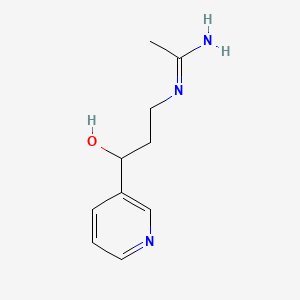
![N-[5-[2-fluoro-5-[[2-[[(2S)-1-[(2R,4S)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamoyl]phenyl]-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B12411280.png)

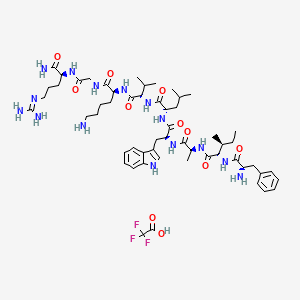
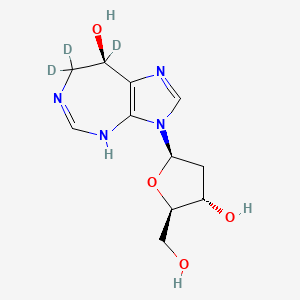
![2-[[4-[(4-phenyltriazol-1-yl)methyl]phenyl]carbamoyl]benzoic acid](/img/structure/B12411291.png)
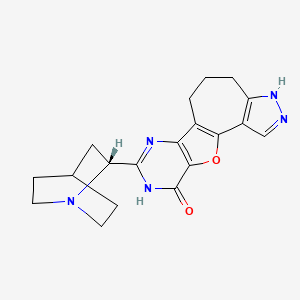
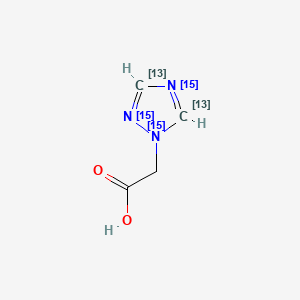
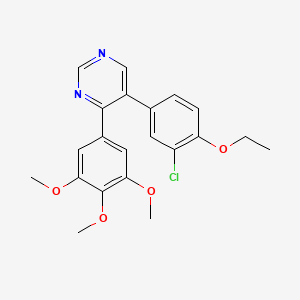
![[(2R,3R,4R,5R)-5-(4-amino-5-deuteriopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate;hydrobromide](/img/structure/B12411319.png)
